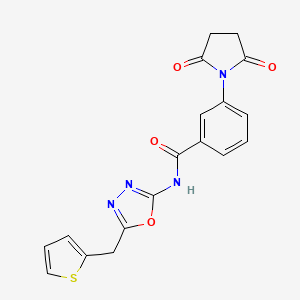

![molecular formula C24H30N4O4 B2512221 4-硝基-N-[3-氧代-3-(4-{[4-(异丙基)苯基]甲基}哌嗪-1-基)丙基]苯甲酰胺 CAS No. 1687763-82-1](/img/structure/B2512221.png)

4-硝基-N-[3-氧代-3-(4-{[4-(异丙基)苯基]甲基}哌嗪-1-基)丙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

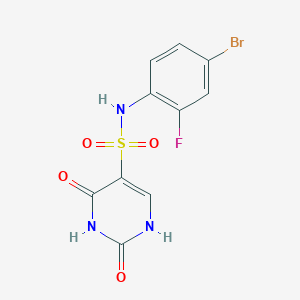

The compound "4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide" is a synthetic molecule that appears to be designed for pharmacological purposes, given its structural complexity and the presence of a piperazine ring, which is a common feature in many drugs. The molecule includes a 4-nitrobenzamide moiety, which suggests potential for biological activity, possibly as an inhibitor of certain enzymes or receptors.

Synthesis Analysis

The synthesis of analogues related to the compound has been explored in the context of anti-tuberculosis agents. For instance, the lead compound 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide was modified to improve bioavailability by introducing various functional groups and structural changes . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, such as the use of carbamate and urea functional groups, or the introduction of nitrogen atoms into aromatic rings, to achieve the desired pharmacokinetic properties.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, and EI-MS . These techniques would be essential in confirming the structure of "4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide" as well. The presence of a piperazine ring and a nitro group suggests that the compound could interact with biological targets through multiple binding modes, potentially increasing its efficacy.

Chemical Reactions Analysis

The reactivity of the piperazine ring and the nitro group in related compounds has been studied in the context of poly(benzimidazoles) synthesis. The interaction of N,N'-di(3-amino-4-nitrophenyl)piperazine with dichlorides of aromatic dicarboxylic acids leads to the formation of poly(o-nitroamides) and subsequently poly(benzimidazoles) . This indicates that the compound may also undergo similar reactions, which could be utilized in the development of polymers or other macromolecular structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide" are not directly reported, the properties of structurally similar compounds have been studied. For example, modifications to the lead compound in the anti-tuberculosis study were aimed at increasing absorption and serum half-life, which are critical physical properties for drug efficacy . The presence of a nitro group and a piperazine ring in the compound suggests it may have significant solubility in organic solvents and could exhibit strong absorption characteristics, which are important for its potential use as a therapeutic agent.

科学研究应用

合成和表征

- 一项研究讨论了新苯甲酰胺及其铜和钴配合物的合成和表征,包括类似于4-硝基-N-[3-氧代-3-(4-{[4-(异丙基)苯基]甲基}哌嗪-1-基)丙基]苯甲酰胺的化合物。这些化合物针对各种细菌菌株进行了体外抗菌活性评价,结果显示铜配合物的活性优于自由配体(Khatiwora et al., 2013)。

抗菌和抗炎活性

- 与指定化合物结构相关的新化合物被合成并用于体外抗炎活性测试。这些化合物在体内抗炎研究中表现出显著的膜稳定性和中等至差的保护作用(Ahmed et al., 2017)。

定量构效关系(QSAR)

- 对N-(2-(4-(苯并噻唑-2-基)哌嗪-1-基)-2-氧代乙基)苯甲酰胺衍生物进行了QSAR研究,这些衍生物在结构上与指定化合物相似。该研究为这些化合物的分子性质和潜在活性提供了见解(Al-Masoudi et al., 2011)。

抗HIV活性

- 与问题化合物密切相关的硝基咪唑衍生物的研究包括合成和评价它们的抗HIV活性。这些化合物在MT-4细胞中针对HIV-1和HIV-2的有效性进行了测试(Al-Masoudi et al., 2007)。

抗病毒和抗微生物活性

- 一项研究合成了哌嗪的新脲和硫脲衍生物,评估了它们针对烟草花叶病毒(TMV)的抗病毒活性和抗微生物活性。一些化合物表现出强大的抗微生物活性(Reddy et al., 2013)。

抗疟疾性能

- 对结构与4-硝基-N-[3-氧代-3-(4-{[4-(异丙基)苯基]甲基}哌嗪-1-基)丙基]苯甲酰胺相似的化合物进行了抗疟疾活性研究。这些活性化合物的晶体结构已报道,突显了它们作为抗疟疾药物的潜力(Cunico et al., 2009)。

毛细管电泳应用

- 一项研究开发了一种非水毛细管电泳分离方法,用于伊马替尼甲磺酸盐及相关物质,这些物质在结构上与指定化合物相似。该方法对这类化合物的质量控制具有潜在价值(Ye et al., 2012)。

氧唑啉酮的合成和抗菌活性

- 合成了与指定化合物结构相似的新氧唑啉酮,并评估了它们的体外抗菌活性。一些化合物显示出比标准抗生素更优越的抗菌活性(Srivastava et al., 2008)。

属性

IUPAC Name |

4-nitro-N-[3-oxo-3-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O4/c1-18(2)20-5-3-19(4-6-20)17-26-13-15-27(16-14-26)23(29)11-12-25-24(30)21-7-9-22(10-8-21)28(31)32/h3-10,18H,11-17H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWYOVZBAQXOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B2512151.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2512152.png)

![(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2512155.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2512160.png)

![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)